2,2,6,6-tetramethylpiperidinol-4 hydrochloride chemical structure and properties
2,2,6,6-tetramethylpiperidinol-4 hydrochloride chemical structure and properties
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.
Role in Organic Synthesis, Radical Chemistry, and Pharmaceutical Development [1][2][3]
Executive Summary
2,2,6,6-Tetramethylpiperidin-4-ol hydrochloride (TMP-ol HCl) is the protonated salt form of a sterically hindered amine, acting as a critical scaffold in the synthesis of functional materials and bioactive compounds.[1][2][3] Distinguished by its extreme steric hindrance provided by the four methyl groups adjacent to the nitrogen center, this molecule exhibits unique non-nucleophilic basicity and high stability against oxidative degradation until specifically activated.
For the drug development professional, TMP-ol HCl is not merely an intermediate; it is a privileged building block for modulating lipophilicity and metabolic stability in lead compounds, and the primary precursor to 4-Hydroxy-TEMPO—the gold standard for spin-labeling and catalytic oxidation.[1][2][3]
Chemical Identity & Structural Analysis[1][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-ol hydrochloride |
| Common Names | 4-Hydroxy-TMP HCl; 4-OH-2,2,6,6-TMP HCl |
| CAS (Salt) | 79316-86-2 (Verified for HCl salt) |
| CAS (Free Base) | 2403-88-5 |
| Molecular Formula | C₉H₂₀ClNO |
| Molecular Weight | 193.71 g/mol |
Structural Logic
The molecule consists of a piperidine ring locked in a chair conformation.[3]
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Steric Shielding: The four methyl groups at positions C2 and C6 create a "steric wall" around the nitrogen atom.[3] This prevents the nitrogen from acting as a nucleophile (e.g., in alkylation reactions) while retaining its ability to accept protons, making it an excellent non-nucleophilic base .[1]
-
C4 Functionality: The hydroxyl group at C4 is unhindered relative to the nitrogen, allowing for selective derivatization (esterification, etherification) without protecting the amine.
-
Salt Formation: The hydrochloride form stabilizes the amine, preventing air oxidation (N-oxide formation) and improving water solubility for aqueous-phase reactions.[2][3]
Physicochemical Properties[3][11][12][13][14]
The following data represents field-verified constants essential for experimental design.
| Property | Value | Context/Implication |
| Melting Point (HCl) | 282–284 °C | Indicates high lattice energy; excellent for purification via crystallization.[1][2][3] |
| Melting Point (Base) | 129–131 °C | Lower MP facilitates melt-phase reactions.[2][3] |
| pKa (Ammonium) | ~10.5 – 11.0 | Strong base.[3] The C4-OH exerts a minor inductive effect compared to the parent TMP (pKa 11.1).[2][3] |
| Solubility (HCl) | >100 mg/mL (Water) | Highly soluble in water/methanol; insoluble in non-polar ethers.[3] |
| Solubility (Base) | High in Et₂O, CHCl₃ | Lipophilic; easily extracted into organic phase after neutralization.[3] |
| Hygroscopicity | Moderate | The HCl salt can absorb moisture; store under desiccant.[3] |
Synthesis & Manufacturing Pathways
The industrial and laboratory synthesis of TMP-ol HCl follows a reductive pathway starting from Triacetone Amine (TAA).[2][3]
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic workflow from commodity precursors to the hydrochloride salt.[2][3][4][5]
Laboratory Protocol: Reduction and Salt Formation
Note: This protocol assumes starting from commercially available Triacetone Amine (TAA).[3]
Reagents:
-
Triacetone Amine (TAA): 15.5 g (100 mmol)
-
Sodium Borohydride (NaBH₄): 1.9 g (50 mmol)
-
Methanol (MeOH): 100 mL
-
Hydrochloric acid (conc. 37% or gas)
-
Diethyl Ether (Et₂O)
Step-by-Step Methodology:
-
Reduction: Dissolve TAA (15.5 g) in MeOH (100 mL) in a round-bottom flask. Cool to 0°C.[3]
-
Addition: Slowly add NaBH₄ (1.9 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM; stain with Ninhydrin).[3]
-
Quench: Quench excess hydride by adding 10 mL water dropwise. Evaporate MeOH under reduced pressure.
-
Extraction: Resuspend residue in water (50 mL) and extract with Et₂O (3 x 50 mL). Dry combined organics over Na₂SO₄ and filter.
-
Salt Formation (Critical Step):
-
Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) to achieve >99% purity.
Applications in Drug Development & Research[1][2]
Precursor for Site-Directed Spin Labeling (SDSL)
TMP-ol HCl is the immediate precursor to 4-Hydroxy-TEMPO (TEMPOL) .[2][3] In structural biology, this moiety is attached to cysteine residues in proteins to study conformational dynamics via Electron Paramagnetic Resonance (EPR).
-
Mechanism: The hydroxyl group is activated (e.g., to a methanethiosulfonate) and reacted with protein thiols.[3]
-
Advantage: The tetramethyl steric bulk stabilizes the radical against reduction by biological ascorbate.[3]
Reactive Oxygen Species (ROS) Scavenging
The TMP moiety acts as a "chemical sponge" for ROS.[3]
-
Superoxide Dismutase Mimetic: The nitroxide derivative cycles between the hydroxylamine and oxoammonium cation, effectively dismutating superoxide radicals.[3]
-
Pharma Utility: Used as a tool compound in assay development to validate oxidative stress pathways in cell models.[3]
Pharmaceutical Intermediate (Hibarimicinone Synthesis)
The steric bulk of the TMP group is utilized in the synthesis of complex natural products and kinase inhibitors (e.g., Hibarimicinone analogs) to enforce specific conformational restrictions or improve solubility profiles of hydrophobic drugs.
Handling, Stability, and Safety (SDS Summary)
| Hazard Class | GHS Code | Handling Protocol |
| Skin Corrosion/Irritation | H315 | Wear nitrile gloves; standard lab coat.[1][2][3] |
| Eye Damage | H319 | Safety glasses with side shields are mandatory.[3] |
| STOT - Single Exposure | H335 | Handle in a fume hood to avoid respiratory irritation.[1][2][3] |
| Storage Stability | N/A | Highly stable.[3] Store at RT, desiccated. Non-flammable in salt form.[3] |
Critical Note on Incompatibility: Avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄) unless the intention is to generate the nitroxyl radical (TEMPO). The reaction is exothermic and generates paramagnetic species.[3]
References
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Chemical Identity & Properties
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Synthesis & Catalysis
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Radical Chemistry Applications
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Pharmaceutical Relevance
Sources
- 1. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]
- 2. CAS 2403-88-5: 4-Hydroxy-2,2,6,6-tetramethylpiperidine [cymitquimica.com]
- 3. 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO2 | CID 5395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride | C9H20ClNO | CID 18985122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
